molecular formula C21H26FN3O2 B5436169 2-(4-fluorophenoxy)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide

2-(4-fluorophenoxy)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide

Cat. No. B5436169
M. Wt: 371.4 g/mol
InChI Key: JCIIOILJIQAKSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenoxy)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as FPB or FPB-VPQ, and it belongs to the class of compounds known as piperazine derivatives.

Mechanism of Action

The exact mechanism of action of FPB-VPQ is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors that are involved in cell signaling pathways. This leads to the disruption of the normal functioning of cancer cells and other disease-causing cells, ultimately resulting in their death.
Biochemical and Physiological Effects
FPB-VPQ has been shown to have a range of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In neurodegenerative disorders, it has been shown to have neuroprotective effects and reduce inflammation. In addition, FPB-VPQ has been shown to have analgesic effects, making it a potential candidate for the treatment of pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of FPB-VPQ is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, FPB-VPQ has shown promising results in preclinical studies, indicating its potential as a therapeutic agent. However, one limitation of FPB-VPQ is its relatively low solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on FPB-VPQ. One area of interest is the development of more effective formulations of FPB-VPQ that can improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of FPB-VPQ and its potential use in the treatment of various diseases. Finally, clinical trials are needed to determine the safety and efficacy of FPB-VPQ in humans.

Synthesis Methods

FPB-VPQ can be synthesized by reacting 4-fluorophenol with 4-(4-methyl-1-piperazinyl)benzylamine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The resulting intermediate is then coupled with 2-bromo-N-(propan-2-yl)propanamide to produce FPB-VPQ. The synthesis method is relatively straightforward and can be carried out using standard laboratory techniques.

Scientific Research Applications

FPB-VPQ has been extensively studied for its potential therapeutic applications. It has been shown to have significant activity against cancer cells, particularly those that are resistant to chemotherapy. FPB-VPQ has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, FPB-VPQ has been studied for its potential use in the treatment of pain and inflammation.

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O2/c1-16(27-20-9-5-18(22)6-10-20)21(26)23-15-17-3-7-19(8-4-17)25-13-11-24(2)12-14-25/h3-10,16H,11-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIIOILJIQAKSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=C(C=C1)N2CCN(CC2)C)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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